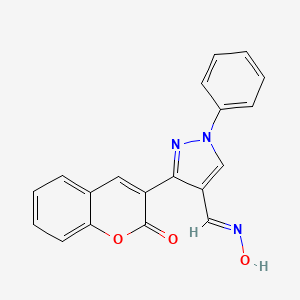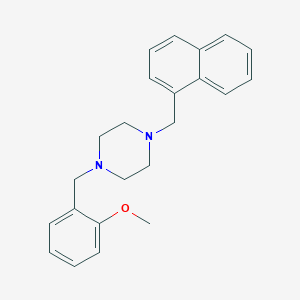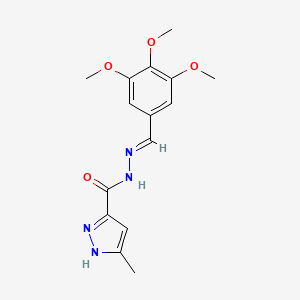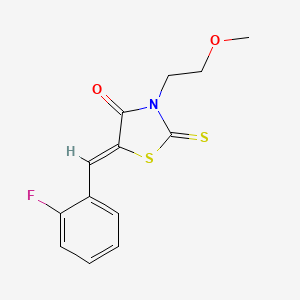![molecular formula C21H14Cl2N2O3 B3896138 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B3896138.png)
2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide
Descripción general
Descripción
2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide, also known as CDDO-MA, is a synthetic triterpenoid compound that has gained attention in scientific research due to its potential therapeutic benefits. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide involves the activation of the Nrf2 pathway, which is a cellular defense mechanism against oxidative stress and inflammation. This compound binds to Keap1, a protein that normally inhibits Nrf2, leading to the activation of Nrf2 and the induction of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the induction of antioxidant enzymes, the inhibition of angiogenesis, and the induction of apoptosis in cancer cells. This compound has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide in lab experiments is its ability to activate the Nrf2 pathway, which is a well-known cellular defense mechanism. Another advantage is its ability to target multiple pathways involved in oxidative stress and inflammation. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer.
Direcciones Futuras
For 2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide research include investigating its potential therapeutic benefits in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound. Finally, more research is needed to investigate the potential side effects of this compound and its long-term safety.
Aplicaciones Científicas De Investigación
2-cyano-3-[5-(2,3-dichlorophenyl)-2-furyl]-N-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. In cancer research, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation. In inflammatory disorder research, this compound has been shown to reduce inflammation and oxidative stress.
Propiedades
IUPAC Name |
(Z)-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]-N-(4-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O3/c1-27-15-7-5-14(6-8-15)25-21(26)13(12-24)11-16-9-10-19(28-16)17-3-2-4-18(22)20(17)23/h2-11H,1H3,(H,25,26)/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXJCLWRLFBKIV-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3,4-dimethylphenyl)-N-[4-({2-[4-(3-thietanyloxy)benzylidene]hydrazino}carbonyl)benzyl]methanesulfonamide](/img/structure/B3896063.png)
![3-[2-(3-pyridinyloxy)propyl]-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B3896066.png)


![2-(4-nitrophenyl)-5-propyl-4-{[(3-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3896086.png)
![1-(3-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-2-hydroxypropyl)-4-piperidinol](/img/structure/B3896095.png)


![7,9-dimethyl-3-phenyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3896128.png)
![N-(3-{2-[(1R*,2R*,4S*)-bicyclo[2.2.1]hept-2-ylamino]-2-oxoethoxy}phenyl)propanamide](/img/structure/B3896131.png)
![ethyl 2-acetyl-3-{5-[4-(aminosulfonyl)phenyl]-2-furyl}acrylate](/img/structure/B3896132.png)
![5-benzoyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3896146.png)
![5-(2,6-dichlorobenzylidene)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3896158.png)